molecular formula C6H2BrCl3 B1275851 1-Bromo-2,3,5-trichlorobenzene CAS No. 81067-38-1

1-Bromo-2,3,5-trichlorobenzene

Cat. No. B1275851
CAS RN: 81067-38-1
M. Wt: 260.3 g/mol
InChI Key: WOIGJFAVHOCDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06599905B2

Procedure details

A solution of 2,3,5-trichlorobromobenzene (8.60 g, 0.033 mole) in dry ether (33 ml) and bromoethane (4.73 ml, 7.31 g, 0.067 mole) was added dropwise to a suspension of magnesium turnings (2.80 g, 0.12 mole) in dry ether (21.50 ml) at room temperature. The mixture was refluxed for 0.50 hr and cooled to room temperature. The mixture was then added dropwise under nitrogen to a solution of trimethylborate (5.16 ml, 5.16 g, 0.05 mole) in dry ether (8.60 ml) maintaining the temperature below −60° C. This was warmed to room temperature overnight, then cooled in an ice-bath and treated with 2M hydrochloric acid (10 ml). The ether layer was separated, washed with water (2×20 ml), dried over anhydrous magnesium sulphate, filtered and the filtrate evaporated in vacuo. The residue was triturated with 40-60° C. petroleum ether, filtered and dried in vacuo. Yield 4.57 g (61%), M.p. 257-260° C.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
4.73 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
21.5 mL
Type
solvent
Reaction Step One
Quantity
5.16 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.6 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[CH:4][C:3]=1Br.BrCC.[Mg].C[O:16][B:17](OC)[O:18]C.Cl>CCOCC>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[CH:4][C:3]=1[B:17]([OH:18])[OH:16]

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1Cl)Cl)Br
Name
Quantity
4.73 mL
Type
reactant
Smiles
BrCC
Name
Quantity
2.8 g
Type
reactant
Smiles
[Mg]
Name
Quantity
33 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
21.5 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
5.16 mL
Type
reactant
Smiles
COB(OC)OC
Name
Quantity
8.6 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 0.50 hr
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below −60° C
TEMPERATURE
Type
TEMPERATURE
Details
This was warmed to room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
WASH
Type
WASH
Details
washed with water (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 40-60° C. petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C=C1Cl)Cl)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.